2,3-Dihydro-4H-1-benzothiopyran-4-one oxime
Overview
Description
Scientific Research Applications
Potential Leishmanicidal Agents
Thiochroman-4-one derivatives have been studied for their potential as leishmanicidal agents . Leishmaniasis is a disease caused by parasites of the genus Leishmania, transmitted through the bite of female insects of the genus Phlebotomus and Lutzomyia . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for compounds .
Synthesis of Pyrazoles and Isoxazoles
Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.
Synthesis of Thiochroman-4-one Derivatives
Thiochroman-4-ones have been generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids; then, upon intramolecular Friedel-Crafts acylation, thiochroman-4-ones were produced in moderate yields .
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets via the nitrogen of the azomethine (–C=N–) group and deprotonated carbonyl oxygen in the enolized form . More detailed studies are required to elucidate the exact mechanism of interaction and the resulting changes.
Biochemical Pathways
It’s known that Thiochroman-4-one derivatives have shown a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial, and antileishmanial . .
Result of Action
Thiochroman-4-one, oxime and its derivatives have been associated with various biological activities. For instance, some complexes derived from Thiochroman-4-one, oxime have shown significant antimicrobial activity and cytotoxicity against human cancer cell lines . Specifically, one complex was found to be the most active antitumor agent, enhancing ROS production and inducing apoptosis by mitochondrial depolarization in cancer cells .
properties
IUPAC Name |
N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARVWGVWROHFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249680 | |
Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15857-68-8 | |
Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15857-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiochroman-4-one, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015857688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-4H-1-benzothiopyran-4-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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